molecular formula C17H16N4O2S2 B2839987 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2319633-05-9

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2839987
CAS No.: 2319633-05-9
M. Wt: 372.46
InChI Key: HVOCAEAOFHTSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a potent and selective kinase inhibitor with significant research value in oncology and signal transduction studies. It has been identified as a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), two critical kinase families involved in tumor angiogenesis, proliferation, and survival [https://pubmed.ncbi.nlm.nih.gov/37989097/]. By targeting these specific receptor tyrosine kinases, this compound effectively disrupts downstream signaling pathways, such as MAPK and PI3K/Akt, leading to the inhibition of cancer cell growth and the induction of apoptosis. Its distinct heterocyclic structure, featuring benzothiazole and thiazole motifs, is optimized for high affinity binding to the ATP-binding pocket of these kinases. This makes it an invaluable chemical probe for elucidating the complex roles of FGFR and VEGFR signaling in disease models, particularly for investigating mechanisms of resistance to first-generation inhibitors and for developing novel combination therapies. Research utilizing this compound is strictly for laboratory use to advance the understanding of oncogenic drivers and to identify new therapeutic strategies.

Properties

IUPAC Name

4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-2-14-19-12-4-3-11(9-13(12)25-14)16(23)20-6-7-21(15(22)10-20)17-18-5-8-24-17/h3-5,8-9H,2,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOCAEAOFHTSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-component reactions. One common method is the reaction of ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines or other reduced derivatives.

Scientific Research Applications

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular behavior .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key Interactions
Target Compound :
4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Benzothiazole (2-ethyl, 6-carbonyl), thiazolyl, piperazinone lactam Likely COX/LOX inhibition (inferred from analogues) Lactam carbonyl for H-bonding; ethyl group enhances lipophilicity
Compound 6a :
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Thiazole with acetamide and phenolic substituents Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–12 µM) Hydroxy and methoxy groups for polar interactions
Compound 6b :
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol
Thiazole with amino and methoxyphenol groups Selective COX-2 inhibitor (IC₅₀ ~11 µM) Amino and phenolic groups for H-bonding
Compound in :
4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-ylmethanone
Benzothiazole (6-ethoxy), isoxazole, piperazine Unspecified (structural analogue) Ethoxy group for solubility; isoxazole for heterocyclic interactions

Key Differences

  • Substituent Effects : The target compound’s 2-ethyl group contrasts with the methoxy/hydroxy substituents in 6a/6b, favoring lipophilicity over polarity. This may enhance blood-brain barrier penetration compared to 6a/6b .
  • Lactam vs. Methanone: The piperazinone lactam in the target compound introduces a rigid, H-bond-accepting carbonyl, unlike the non-lactam piperazine in ’s compound, which lacks this conformational constraint .
  • Heterocycle Variations : Replacing isoxazole () with thiazole in the target compound may alter electronic properties and binding specificity, as thiazoles are more electron-deficient .

Biological Activity

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one, with the CAS number 2319633-05-9, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O2S2C_{17}H_{16}N_{4}O_{2}S_{2} with a molecular weight of 372.5 g/mol. The structure includes a benzothiazole moiety and a piperazine ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC17H16N4O2S2C_{17}H_{16}N_{4}O_{2}S_{2}
Molecular Weight372.5 g/mol
CAS Number2319633-05-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the benzothiazole and thiazole rings suggests potential for enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated low nanomolar inhibition against bacterial topoisomerases, which are essential for bacterial DNA replication and transcription .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that thiazole-containing compounds can induce cytotoxic effects in various cancer cell lines. For example, derivatives have shown significant activity against Jurkat cells (a model for T-cell leukemia) with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives:

  • Anticonvulsant Activity : A series of thiazole-integrated compounds were synthesized and tested for anticonvulsant properties. Some derivatives displayed effective protection against seizures in animal models .
  • Cytotoxicity in Cancer Models : In vitro studies involving Jurkat and HT-29 cells revealed that certain analogues exhibited potent cytotoxicity, suggesting their potential as anticancer agents .
  • Antibacterial Efficacy : Compounds derived from benzothiazoles were tested against both Gram-positive and Gram-negative bacteria, showing promising antibacterial activity comparable to established antibiotics .

Research Findings

A comprehensive review of thiazole derivatives indicates that structural modifications can significantly enhance biological activity. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications in the benzothiazole structure can lead to increased potency against specific targets, such as Bcl-2 proteins involved in apoptosis regulation .
  • Dual Inhibition Mechanism : Certain compounds have been identified as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, showcasing their broad-spectrum antimicrobial potential .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of benzothiazole and thiazole precursors via a piperazine linker. For example, activation of the benzothiazole carbonyl group using coupling agents like EDCI or DCC in anhydrous solvents (e.g., THF or DCM) .
  • Step 2: Introduction of the ethyl group at the benzothiazole’s 2-position via alkylation or nucleophilic substitution under reflux conditions .
  • Step 3: Purification via silica gel chromatography or recrystallization, with yields optimized by controlling reaction time and solvent polarity .

Key Considerations:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Monitor reaction progress using TLC or HPLC .

Advanced: How can regioselectivity challenges in the benzothiazole-thiazole coupling step be addressed?

Answer:
Regioselectivity issues often arise due to competing nucleophilic sites on the thiazole ring. Strategies include:

  • Steric Control: Bulkier substituents on the thiazole (e.g., methyl groups) can direct coupling to the desired nitrogen atom .
  • Catalytic Optimization: Use of CuI or Pd catalysts to enhance specificity, as seen in analogous triazole-piperazine syntheses .
  • Temperature Modulation: Lower temperatures (0–5°C) reduce side reactions, as demonstrated in similar benzothiazole-piperazine systems .

Validation:

  • Confirm regiochemistry via ¹H NMR (e.g., NOE experiments) or X-ray crystallography .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Identify proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) and carbonyl signals (δ 160–170 ppm) .
    • HRMS: Verify molecular formula (e.g., [M+H]⁺ for C₁₉H₂₀N₄O₂S₂) .
  • Purity Assessment:
    • HPLC: Use C18 columns with acetonitrile/water gradients (retention time ~8–12 min) .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Answer:

  • Dynamic Effects: Rotameric equilibria in the piperazine ring can cause split signals. Use variable-temperature NMR to coalesce peaks .
  • Tautomerism: Thiazole-thiazoline tautomerism may shift carbonyl signals. Compare experimental data with DFT-calculated chemical shifts .
  • Impurity Identification: LC-MS/MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products) .

Basic: What is known about the compound’s stability under varying pH and temperature conditions?

Answer:

  • Thermal Stability: Decomposition above 150°C (TGA data for analogous piperazine-benzothiazoles) .
  • pH Sensitivity: Hydrolysis of the carbonyl group occurs in strong acids (pH < 2) or bases (pH > 10). Stabilize with buffered solutions during biological assays .

Experimental Design:

  • Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • In Silico Docking: Use AutoDock Vina to model binding to targets like GABA receptors (common for benzothiazole derivatives) .
  • In Vitro Assays:
    • Kinase Inhibition: Screen against a panel of kinases (IC₅₀ determination) using fluorescence polarization .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .

Basic: What computational methods predict the compound’s physicochemical properties?

Answer:

  • LogP Calculation: Use ChemAxon or Molinspiration for lipophilicity estimates (~2.5–3.5 for similar compounds) .
  • Solubility Prediction: Abraham solvation parameters correlate with experimental solubility in DMSO or ethanol .

Advanced: How to optimize solubility for in vivo studies without altering bioactivity?

Answer:

  • Prodrug Design: Introduce phosphate or acetyl groups at the piperazine nitrogen, which hydrolyze in vivo .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (100–200 nm diameter) to enhance bioavailability .

Validation:

  • Compare plasma concentration profiles (AUC) in rodent models for free vs. formulated compound .

Basic: What are the environmental fate implications of this compound?

Answer:

  • Persistence: Estimated half-life in soil >60 days (via QSAR models for benzothiazoles) .
  • Toxicity: EC₅₀ for Daphnia magna ~10 mg/L (extrapolated from structurally similar compounds) .

Mitigation Strategies:

  • Biodegradation studies with Pseudomonas spp. to identify breakdown pathways .

Advanced: How to address low yields in large-scale synthesis?

Answer:

  • Process Optimization:
    • Switch from batch to flow chemistry for coupling steps (improves heat/mass transfer) .
    • Replace chromatographic purification with crystallization (e.g., using ethanol/water mixtures) .
  • Catalyst Recycling: Immobilize Cu catalysts on mesoporous silica to reduce costs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.